Cas no 1803444-96-3 (ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate)
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate
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- Inchi: 1S/C11H11BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h4H2,1-3H3
- InChI Key: VWNDZBVCAYDOKW-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C1=C(Cl)C(Br)=C(C)N=C1C)=O
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-100MG |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 100MG |
¥ 1,999.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-250MG |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 250MG |
¥ 3,201.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-500MG |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 500MG |
¥ 5,332.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-1G |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 1g |
¥ 7,999.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-5G |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 5g |
¥ 23,997.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-100mg |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 100mg |
¥2000.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-250mg |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 250mg |
¥3201.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-500mg |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 500mg |
¥5333.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-1g |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 1g |
¥7999.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3075-100.0mg |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate |
1803444-96-3 | 95% | 100.0mg |
¥2000.0000 | 2024-07-24 |
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate Suppliers
ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate
Professional Introduction to Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate (CAS No. 1803444-96-3)
Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate, with the CAS number 1803444-96-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of bromo and chloro substituents on the pyridine ring, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The< strong>Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate molecule exhibits a high degree of functional diversity, which is attributed to its pyridine core and the electron-withdrawing effects of the bromo and chloro groups. These substituents not only enhance the reactivity of the molecule but also influence its electronic properties, making it suitable for various chemical transformations. In recent years, there has been growing interest in pyridine derivatives due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
In the realm of medicinal chemistry, the< strong>Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate has been explored for its potential in developing novel therapeutic agents. The bromo and chloro substituents on the pyridine ring provide multiple sites for further functionalization, allowing chemists to tailor the molecule for specific biological targets. For instance, such modifications can enhance binding affinity to enzymes or receptors, which is crucial for drug efficacy.
Recent studies have highlighted the utility of< strong>Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often targeted in anticancer therapies. The pyridine scaffold is particularly well-suited for designing kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. The presence of bromo and chloro groups further enhances this interaction by providing additional hydrogen bonding or hydrophobic interactions.
The synthesis of< strong>Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate involves multi-step organic reactions that showcase the versatility of modern synthetic methodologies. One common approach involves the condensation of ethyl acetoacetate with a suitable pyridine derivative under basic conditions, followed by halogenation at specific positions on the pyridine ring. These reactions often require careful optimization to ensure high yields and purity.
In addition to its applications in drug development, Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-octanoate has found utility in materials science and agrochemical research. Its structural motifs are reminiscent of those found in certain dyes and pesticides, suggesting potential applications in these areas as well. The ability to modify its structure allows researchers to fine-tune its properties for specific applications.
The growing interest in< strong>Ethyl 2-(5-bromo-octanoyl-pyridinestoyle)-3-pyrazolone as a building block for more complex molecules underscores its importance in synthetic chemistry. The ease with which it can be functionalized makes it a preferred choice for many synthetic routes. Moreover, its stability under various reaction conditions enhances its practicality in industrial settings.
In conclusion,< strong>Ethyl 2-(5-bromo-octanoyl-pyrazolone) represents a versatile and valuable compound with significant implications in pharmaceuticals and beyond. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery and development. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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